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For Researchers, Scientists, and Drug Development Professionals

NKTR-255, a polymer-conjugated interleukin-15 (IL-15) receptor agonist, is emerging as a

promising agent in combination cancer therapies due to its ability to stimulate the proliferation

and activation of natural killer (NK) cells and CD8+ T cells. This guide provides a

comprehensive comparison of the safety profile of NKTR-255 in combination with chimeric

antigen receptor (CAR) T-cell therapies and immune checkpoint inhibitors, supported by data

from clinical trials.

Executive Summary
Clinical trial data indicates that NKTR-255 is generally safe and well-tolerated when

administered in combination with CAR T-cell therapies for hematologic malignancies and with

the immune checkpoint inhibitor durvalumab in non-small cell lung cancer (NSCLC). The

observed adverse events have been largely manageable and consistent with the known safety

profiles of the partner therapies. This guide will delve into the specific safety data, experimental

protocols, and mechanistic pathways to provide a thorough understanding of NKTR-255's role

in combination treatments.

Comparative Safety Analysis
The safety profile of NKTR-255 in combination therapies has been evaluated in multiple clinical

trials. The following tables summarize the treatment-related adverse events (TRAEs) observed

in key studies, comparing them to the safety profiles of the respective monotherapies.
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NKTR-255 in Combination with CD19-Directed CAR T-
Cell Therapy for Large B-Cell Lymphoma
Data from the NCT05664217 clinical trial provides a clear picture of the safety of NKTR-255

when added to standard CAR T-cell therapy in patients with relapsed/refractory large B-cell

lymphoma.

Table 1: Treatment-Related Adverse Events (TRAEs) in Patients Receiving NKTR-255 with

CD19 CAR T-Cell Therapy (NCT05664217)

Adverse Event NKTR-255 + CAR-T (n=11) Placebo + CAR-T (n=4)

Any Grade TRAEs

Neutrophil Count Decrease 46% (Grade ≥3) -

Platelet Count Decrease 18% (Grade ≥3) -

Lymphocyte Count Decrease 18% (Grade ≥3) -

Infusion-Related Reaction 18% (Grade 1/2) 0%

Fever 27% (Grade 1/2) 0%

Grade ≥3 TRAEs

Neutrophil Count Decrease 46% -

Platelet Count Decrease 18% -

Lymphocyte Count Decrease 18% -

Note: All hematological adverse events were reported to have resolved without clinical

sequelae. Fever and infusion-related reactions occurred approximately 6-8 hours after infusion

and resolved within 24 hours with supportive care.

For comparison, the safety profiles of two commercially available CD19 CAR T-cell therapies,

Axicabtagene Ciloleucel and Lisocabtagene Maraleucel, are presented below based on their

pivotal trials.

Table 2: Key Grade ≥3 Adverse Events in Pivotal Trials of CD19 CAR T-Cell Therapies

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adverse Event
Axicabtagene Ciloleucel
(ZUMA-1)

Lisocabtagene Maraleucel
(TRANSCEND NHL-001)

Cytokine Release Syndrome

(CRS)
11%[1][2] 2%[3]

Neurological Events 32%[4] 10%[3]

Neutropenia 78% 60%[5]

Anemia 43% 37%[5]

Thrombocytopenia 38% 27%[5]

The addition of NKTR-255 to CAR T-cell therapy appears to have a manageable safety profile,

with the most common grade ≥3 adverse events being hematological and transient. The rates

of cytokine release syndrome and neurological events, which are significant concerns with CAR

T-cell therapy, were not reported to have increased with the addition of NKTR-255.

NKTR-255 in Combination with Durvalumab for Non-
Small Cell Lung Cancer
The RESCUE trial (NCT05632809) is evaluating NKTR-255 in combination with durvalumab for

patients with locally advanced NSCLC who have completed concurrent chemoradiation. While

a detailed table of adverse events from this ongoing trial is not yet fully published, reports

indicate that the combination is safe and tolerable, with an adverse event profile consistent with

previously reported clinical trials of both agents[6].

For a comparative perspective, the safety profile of durvalumab monotherapy from the pivotal

PACIFIC trial is summarized below.

Table 3: Common Adverse Events in the PACIFIC Trial (Durvalumab Monotherapy)
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Adverse Event (Any
Grade)

Durvalumab (n=475) Placebo (n=234)

Cough 35.2% 25.2%

Fatigue 23.8% 20.5%

Dyspnea 22.3% 23.9%

Radiation Pneumonitis 20.2% 15.8%

Diarrhea 18.3% 18.8%

Immune-Mediated Adverse

Events (Any Grade)

Pneumonitis 9.4% 6.0%

Thyroid Disorders 8.6% 0.9%

Dermatitis/Rash 5.5% 3.0%

Diarrhea/Colitis 2.5% 0.9%

The safety profile of the NKTR-255 and durvalumab combination is expected to be

manageable, with a key focus on monitoring for immune-related adverse events, particularly

pneumonitis, which is a known risk with durvalumab following chemoradiation.

Experimental Protocols
Detailed methodologies are crucial for the interpretation of safety and efficacy data. The

following sections outline the key aspects of the clinical trials discussed.

NKTR-255 and CAR T-Cell Therapy (NCT05664217)
Study Design: A multicenter, double-blind, placebo-controlled, randomized Phase 2 study.

Patient Population: Patients with relapsed/refractory large B-cell lymphoma.

Treatment Regimen:
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All patients received standard-of-care CD19-directed CAR T-cell therapy (axicabtagene

ciloleucel or lisocabtagene maraleucel).

Patients were then randomized to receive either NKTR-255 or placebo intravenously,

starting 14 days after CAR T-cell infusion.

NKTR-255 was administered at doses of 1.5 µg/kg, 3.0 µg/kg, or an alternating dose of 3.0

µg/kg and 6.0 µg/kg.

Safety Assessment: Treatment-related adverse events were monitored and graded

according to the Common Terminology Criteria for Adverse Events (CTCAE).

NKTR-255 and Durvalumab (RESCUE Trial -
NCT05632809)

Study Design: A Phase 2, single-arm study.

Patient Population: Patients with locally advanced, unresectable non-small cell lung cancer

whose disease has not progressed following concurrent chemoradiation.

Treatment Regimen:

NKTR-255 is administered at a dose of 3µg/kg intravenously every 4 weeks.

Durvalumab is administered at a dose of 1500mg intravenously every 4 weeks.

The combination therapy is given for up to 1 year.

Primary Endpoints: To estimate the level of lymphocyte restoration and to monitor the safety

of the combination, particularly treatment-related grade 3+ radiation pneumonitis.

Mechanism of Action and Signaling Pathway
NKTR-255 is a polymer-conjugated form of recombinant human IL-15. This modification

extends its half-life and is designed to provide sustained engagement with the IL-15 receptor

complex. IL-15 signaling is critical for the development, survival, and activation of NK cells and

CD8+ memory T cells.
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The diagram above illustrates how NKTR-255 engages the IL-15 receptor complex on NK cells

and CD8+ T cells. This binding activates downstream signaling pathways, including the

JAK/STAT, PI3K/AKT, and MAPK pathways, leading to increased cell proliferation, survival, and

enhanced cytotoxic function.
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Experimental Workflow
The following diagram outlines the typical workflow for a patient enrolled in a clinical trial

evaluating NKTR-255 in combination with CAR T-cell therapy.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Enrollment
(Relapsed/Refractory LBCL)

Leukapheresis

Lymphodepleting
Chemotherapy

CD19 CAR T-Cell
Infusion

Randomization
(Day 14 post-infusion)

NKTR-255 Infusion
(e.g., every 3 weeks)

NKTR-255

Placebo Infusion

Placebo

Safety & Efficacy
Monitoring

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15582628?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The available data suggests that NKTR-255 has a favorable and manageable safety profile

when used in combination with CAR T-cell therapies and immune checkpoint inhibitors. The

addition of NKTR-255 does not appear to introduce new, unexpected toxicities and the

observed adverse events are generally consistent with the established safety profiles of the

partner therapies. For CAR T-cell combinations, the primary adverse events are transient

hematological toxicities, while for the combination with durvalumab, a careful watch for

immune-related adverse events is warranted. As more data from ongoing and future clinical

trials become available, a more definitive understanding of the long-term safety and efficacy of

NKTR-255 in combination regimens will emerge, potentially establishing it as a valuable

component of future cancer immunotherapy strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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